6-(4-benzylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Description
This compound (CAS: 900265-47-6) is a nitrogen-rich tricyclic heterocycle with a molecular formula of C₂₁H₂₃N₇ and a molecular weight of 373.45 g/mol . Its structure features a fused tricyclic core (7.4.0.0²,⁷) with three methyl groups at positions 4, 11, and 13, and a 4-benzylpiperazine substituent at position 4.
Properties
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6/c1-16-13-17(2)24-22-21(16)23-25-18(3)14-20(29(23)26-22)28-11-9-27(10-12-28)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEJWDFQQLTMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene typically involves multiple steps, including the formation of the piperazine ring and the incorporation of the benzyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
6-(4-benzylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Comparisons :
Structural Complexity :
- The target compound’s tricyclic core (7.4.0.0²,⁷) differs from the spirocyclic system in 4a (spiro[4.5]) and the hexaazatricyclo framework in .
- The pyridin-2-yl analog (C₂₁H₂₃N₇, ) shares the same molecular formula as the target compound but replaces benzyl with pyridine, likely altering electronic properties and solubility.
Substituent Effects: Benzyl vs. Methoxyphenyl: Compound 20 (C₂₉H₃₄N₄O₃) includes a 2-methoxyphenylpiperazine, a substituent linked to 5-HT receptor binding, suggesting the target compound’s benzyl group may confer distinct receptor selectivity .
Compound 20 utilized alkylation of piperazines with bromobutyl intermediates .
Spectroscopic Data :
- 4a exhibits strong IR carbonyl (1721 cm⁻¹) and nitro (1533 cm⁻¹) stretches, absent in the target compound, which lacks these functional groups .
- The hexaazatricyclo compound in provides crystallographic data (R factor = 0.041), highlighting structural rigidity compared to the target compound’s tetrazatricyclo system.
Research Implications and Gaps
- Pharmacological Potential: While compound 20 demonstrated 5-HT receptor affinity , the target compound’s benzylpiperazine group warrants investigation for similar CNS targets.
- Synthetic Optimization : Methods from and could guide the synthesis of derivatives with improved bioavailability or receptor specificity.
- Structural Studies : X-ray crystallography (as in ) is needed to resolve the target compound’s conformational preferences and intermolecular interactions.
Biological Activity
6-(4-benzylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene (CAS Number: 896068-91-0) is a complex organic compound with a molecular formula of C23H26N6 and a molecular weight of 386.503 g/mol. Its unique structure positions it as a potential candidate for various biological applications. This article reviews the compound's biological activity based on available research findings.
Chemical Structure and Properties
The compound features a tetrazatricyclo structure that contributes to its biological properties. The presence of the benzylpiperazine moiety is significant as it is commonly associated with pharmacological activities, particularly in the central nervous system.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N6 |
| Molecular Weight | 386.503 g/mol |
| CAS Number | 896068-91-0 |
| IUPAC Name | This compound |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential neuropharmacological effects and interactions with various receptors.
Neuropharmacological Effects
- Dopamine Receptor Interaction : Preliminary studies suggest that compounds with similar structures exhibit affinity for dopamine receptors. The benzylpiperazine group often enhances interaction with D2 and D3 dopamine receptors which are implicated in mood regulation and psychotropic effects.
- Serotonin Receptor Modulation : Similar compounds have shown activity at serotonin receptors (5-HT), which are crucial in mood disorders and anxiety management.
- Antidepressant Potential : Some studies indicate that derivatives of benzylpiperazine may possess antidepressant properties through their action on monoamine neurotransmitter systems.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of related compounds:
- In Vitro Studies : In vitro assays demonstrate that similar compounds exhibit cytotoxicity against certain cancer cell lines while sparing normal cells.
- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for any therapeutic application; initial studies suggest moderate bioavailability and rapid metabolism in vivo.
- Toxicology Reports : Toxicological assessments indicate that while there are promising therapeutic effects, careful consideration of dosage is necessary to avoid adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
